molecular formula C14H12FNO3S B2428097 2-((2-Fluorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate CAS No. 479717-93-6

2-((2-Fluorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate

Cat. No. B2428097
M. Wt: 293.31
InChI Key: SBMIEBFGJLYADF-UHFFFAOYSA-N
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Description

“2-((2-Fluorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate” is a compound that contains a thiophene ring. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of thiophene contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .


Chemical Reactions Analysis

A new [2 + 2+1] cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles and two equivalents of α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation (MW) were disclosed to provide 2,3,5-trisubstituted thiophene derivatives .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Synthesis and Characterization

  • A study described the synthesis and characterization of Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, providing insights into the structural properties of related fluorophenyl compounds through elemental analysis, FT-IR, TGA, DTA, UV-Visible, and X-ray diffraction techniques (Sapnakumari et al., 2014).
  • Another research effort reported on the synthesis of novel 2-aminothiophene derivatives and their evaluation for antimicrobial activity, highlighting the significance of thiophene derivatives in medicinal chemistry (Prasad et al., 2017).

Biological Activity and Applications

  • Amino acetate functionalized Schiff base organotin(IV) complexes have been synthesized and characterized, with in vitro cytotoxicity studies revealing their potential as anticancer drugs. These studies suggest the promising application of similar compounds in cancer therapy (Basu Baul et al., 2009).
  • Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate and its analogues have been studied for their structure-activity relationship, demonstrating their ability to overcome drug resistance in cancer cells. This highlights the therapeutic potential of structurally related compounds (Das et al., 2009).

Material Science and Dyeing Applications

  • Novel heterocyclic disperse dyes with thiophene moiety for dyeing polyester fibers were developed, showcasing how modifications in thiophene derivatives can influence the dyeing performance and fastness properties on textiles (Iyun et al., 2015).

properties

IUPAC Name

[2-(2-fluoroanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO3S/c1-9-6-7-20-13(9)14(18)19-8-12(17)16-11-5-3-2-4-10(11)15/h2-7H,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBMIEBFGJLYADF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)OCC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-Fluorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate

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